molecular formula C6H11F3N2O B14564731 2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide CAS No. 61553-67-1

2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide

Cat. No.: B14564731
CAS No.: 61553-67-1
M. Wt: 184.16 g/mol
InChI Key: AXTJYUUFAJVBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide is a chemical compound with the molecular formula C₅H₉F₃N₂O. It is known for its unique properties due to the presence of trifluoromethyl and methylamino groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with N-methyl-2-(methylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide is unique due to the presence of both trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

CAS No.

61553-67-1

Molecular Formula

C6H11F3N2O

Molecular Weight

184.16 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide

InChI

InChI=1S/C6H11F3N2O/c1-10-3-4-11(2)5(12)6(7,8)9/h10H,3-4H2,1-2H3

InChI Key

AXTJYUUFAJVBAJ-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.